

1-Cyclohexylethanamine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Cyclohexylethanamine**

Cat. No.: **B3024940**

[Get Quote](#)

An In-depth Technical Guide to **1-Cyclohexylethanamine**: Properties, Synthesis, and Applications

Abstract

1-Cyclohexylethanamine is a chiral primary amine that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. [1][2] Its stereochemically defined structure is instrumental in the development of enantiomerically pure compounds, where a specific stereoisomer is often essential for therapeutic efficacy and selectivity.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety protocols for **1-Cyclohexylethanamine**, intended as a valuable resource for researchers, scientists, and professionals in drug discovery and chemical development.

Chemical Identity and Physicochemical Properties

1-Cyclohexylethanamine, also known as (1-Aminoethyl)cyclohexane, possesses a simple yet functionally significant structure: a cyclohexyl ring attached to an ethylamine backbone with a stereocenter at the carbon atom bonded to the amino group.[1] This chirality is fundamental to its primary applications. The molecule exists as two enantiomers: (S)-(+)-**1-Cyclohexylethanamine** and (R)-(-)-**1-Cyclohexylethanamine**.

The molecular formula for **1-Cyclohexylethanamine** is C₈H₁₇N, and its molecular weight is 127.23 g/mol .[3][4][5] Its physical and chemical properties are summarized in the table below.

The cyclohexyl group imparts lipophilicity, a valuable characteristic in drug design for modulating pharmacokinetic properties.[6]

Table 1: Physicochemical Properties of **1-Cyclohexylethanamine**

Property	Value	Reference(s)
Molecular Formula	$C_8H_{17}N$	[1] [2] [3] [4]
Molecular Weight	127.23 g/mol	[1] [2] [3] [4]
Appearance	Colorless to light yellow liquid	[1] [2] [6]
Density	~0.856 - 0.87 g/mL at 20-25 °C	[1] [2]
Boiling Point	177-178 °C (lit.); 60 °C at 12 mmHg	[1]
Flash Point	52 °C (125.6 °F) - closed cup	[1]
CAS Number	54423-01-7 (Racemate)	[7]
	17430-98-7 ((S)-enantiomer)	[1] [4]
	5913-13-3 ((R)-enantiomer)	[3]
IUPAC Name	1-cyclohexylethanamine	[5]

| InChI Key | XBWOPGDJMAJJDG-UHFFFAOYSA-N (Racemate) |[\[5\]](#)[\[8\]](#) |

Synthesis Methodologies

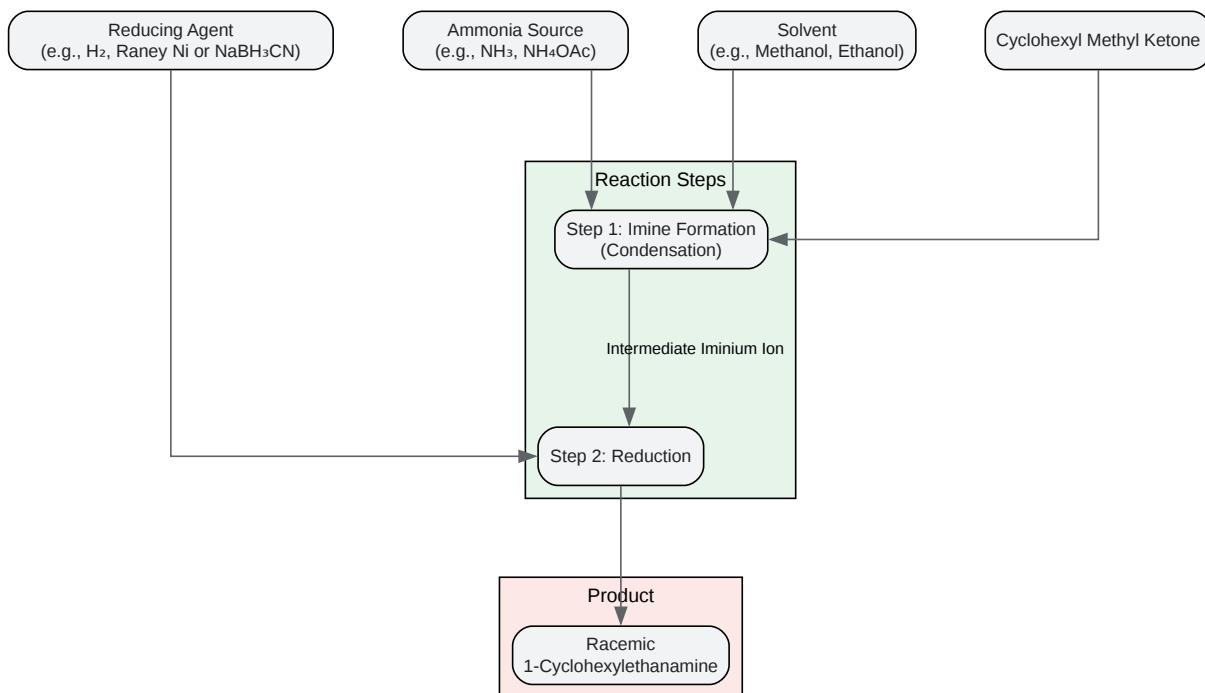
The synthesis of **1-Cyclohexylethanamine** is a well-established process in organic chemistry. The primary industrial and laboratory-scale method is the reductive amination of cyclohexyl methyl ketone. This approach is favored for its efficiency and the availability of starting materials.

General Synthesis: Reductive Amination

This pathway involves the reaction of cyclohexyl methyl ketone with an ammonia source to form an intermediate imine, which is then reduced *in situ* to the desired primary amine. The

choice of reducing agent is critical for the reaction's success and can range from catalytic hydrogenation to hydride reagents.

To achieve enantioselectivity, for instance, to produce the (S)-(+)-isomer, the synthesis can be modified by using a chiral catalyst or a chiral auxiliary.[\[1\]](#) Alternatively, the racemic mixture produced by a non-chiral synthesis can be separated into its constituent enantiomers using a chiral resolving agent, such as tartaric acid.[\[1\]](#)



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-Cyclohexylethanamine**.

Experimental Protocol: Reductive Amination

The following is a representative, self-validating protocol for the synthesis of racemic **1-cyclohexylethanamine**. The success of the reaction is validated by monitoring the disappearance of the starting ketone via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- **Reactor Setup:** A round-bottom flask is charged with cyclohexyl methyl ketone and a suitable solvent, such as methanol. The flask is equipped with a magnetic stirrer and placed in an ice bath to control the initial reaction temperature.
- **Ammonia Addition:** An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added to the flask. The molar excess of the ammonia source drives the equilibrium towards imine formation.
- **Reductant Addition:** A reducing agent, for example, sodium cyanoborohydride (NaBH_3CN), is added portion-wise to the reaction mixture. This reagent is selective for the iminium ion over the ketone, which prevents the formation of the corresponding alcohol byproduct. The reaction is allowed to stir at room temperature until completion.
- **Work-up and Quenching:** The reaction is carefully quenched by the addition of an acid (e.g., HCl) to neutralize any remaining reducing agent and hydrolyze any unreacted imine.
- **Extraction:** The pH of the solution is adjusted to be basic ($\text{pH} > 10$) using a base like NaOH to deprotonate the amine salt. The aqueous layer is then extracted multiple times with an organic solvent (e.g., diethyl ether or dichloromethane).
- **Purification:** The combined organic layers are dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation to yield pure **1-cyclohexylethanamine**.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of synthesized **1-Cyclohexylethanamine** is achieved through standard analytical techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- ¹H NMR: The spectrum will show a complex multiplet in the aliphatic region (~0.8-2.0 ppm) corresponding to the protons on the cyclohexyl ring and the methyl group. A characteristic signal for the proton on the chiral carbon (CH-N) will also be present.[9]
- ¹³C NMR: The spectrum will display distinct signals for the eight carbon atoms. The chiral carbon atom will appear in the range of 50-60 ppm, while the carbons of the cyclohexyl ring will resonate at higher fields.[10]
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching bands for the primary amine group in the region of 3300-3400 cm⁻¹. C-H stretching and bending vibrations for the aliphatic groups will also be prominent.[3]
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of 127.23 g/mol .[8] Fragmentation patterns will be consistent with the loss of alkyl fragments.
- Chiral Analysis: The enantiomeric excess (ee) of an enantiomerically enriched sample is typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Applications in Research and Drug Development

The utility of **1-Cyclohexylethanamine** is almost entirely derived from its chiral nature, making it a valuable intermediate in asymmetric synthesis.

- Chiral Building Block: This is its most significant application. It is incorporated into larger molecules to introduce a specific, biologically active stereocenter.[1][2] This is crucial in pharmaceuticals, where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or cause adverse effects.[2]
- Anti-Cancer Drug Synthesis: **1-Cyclohexylethanamine** and its derivatives are key intermediates in the synthesis of novel anti-cancer agents.[1][11] The cyclohexyl group can enhance biological activity through hydrophobic interactions with target proteins, and the amine serves as a handle for further chemical modification.[11]
- Resolving Agent: As a chiral amine, it can be used to resolve racemic mixtures of chiral acids. The amine reacts with the racemic acid to form a pair of diastereomeric salts. These

salts have different physical properties (e.g., solubility) and can be separated by crystallization. Subsequent acidification of the separated salt regenerates the pure enantiomer of the acid.[1]

- Agrochemicals: Similar to its role in pharmaceuticals, it serves as an intermediate in the formulation of stereospecific herbicides and pesticides, improving their efficacy and selectivity.[2][6]

Safety, Handling, and Disposal

1-Cyclohexylethanamine is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as a flammable, corrosive, and acutely toxic substance.[4]

Table 2: GHS Hazard Classification Summary

Hazard Class	Code	Statement
Flammable liquids	H226	Flammable liquid and vapor
Acute toxicity, Dermal	H311	Toxic in contact with skin
Skin corrosion/irritation	H314	Causes severe skin burns and eye damage
Serious eye damage/irritation	H318	Causes serious eye damage

| Acute toxicity, Oral | H302 | Harmful if swallowed |

Source:[4]

Handling and Personal Protective Equipment (PPE)

- Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12][13]
- Use personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles. A face shield is also recommended.[14]

- Keep the compound away from heat, sparks, open flames, and other sources of ignition.[13]
[15] Use non-sparking tools and take precautionary measures against static discharge.[12]
[15]
- Handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke in the work area.[15]

Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a corrosives and flammables area.[14][15]
- The compound may be air-sensitive and hygroscopic; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
- Store away from incompatible materials, such as strong oxidizing agents.[13]

Spills and Disposal

- In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal. [14][15]
- Waste is classified as hazardous. Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[15] Do not empty into drains or release into the environment.[15]

Conclusion

1-Cyclohexylethanamine is a foundational chiral intermediate with significant value in the pharmaceutical and chemical industries. Its straightforward synthesis and the critical stereocenter it provides make it an indispensable tool for chemists developing enantiomerically pure, biologically active molecules. A thorough understanding of its properties, handling requirements, and synthetic applications is essential for its safe and effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-(+)-1-Cyclohexylethylamine | 17430-98-7 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (-)-1-Cyclohexylethylamine | C8H17N | CID 10997046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-(+)-1-Cyclohexylethylamine | C8H17N | CID 5325951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Cyclohexylethylamine | C8H17N | CID 110733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 1-Cyclohexylethylamine | 54423-01-7 | ECA42301 | Biosynth [biosynth.com]
- 8. spectrabase.com [spectrabase.com]
- 9. (S)-(+)-1-Cyclohexylethylamine(17430-98-7) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. smolecule.com [smolecule.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. fishersci.com [fishersci.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. fishersci.nl [fishersci.nl]
- To cite this document: BenchChem. [1-Cyclohexylethanamine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3024940#1-cyclohexylethanamine-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com